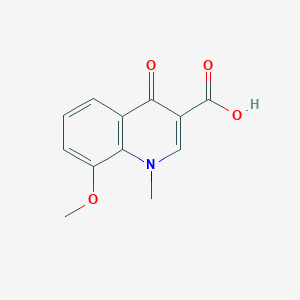

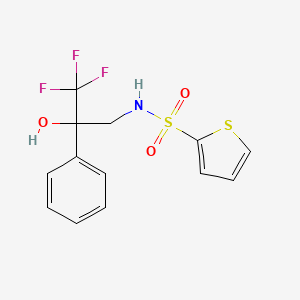

Tert-butyl 3-(aminomethyl)-3-pyridin-4-ylazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tert-butyl 3-(aminomethyl)-3-pyridin-4-ylazetidine-1-carboxylate" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and characterization of similar structures. For instance, tert-butyl groups are commonly used as protecting groups in organic synthesis due to their steric bulk and ease of removal under acidic conditions . Pyridine derivatives are a focus of several studies, indicating the interest in modifying this heterocycle for various applications .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups and pyridine derivatives. For example, tert-butyl magnesium reagents have been used for the regioselective addition to pyridine derivatives, which could be a potential step in the synthesis of the compound . Additionally, the use of di-tert-butyl ethynylimidodicarbonate as a synthon for β-aminoethylation of organic electrophiles could provide insights into the introduction of aminoethyl groups adjacent to pyridine rings .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly altered by the introduction of substituents at various positions on the ring. X-ray crystallography has been used to characterize the crystal and molecular structure of related compounds, revealing details such as intramolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and pyridine-containing compounds can be quite diverse. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to undergo Diels-Alder reactions, as well as reactions with electrophilic and nucleophilic reagents . These types of reactions could be relevant to the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "this compound" would likely be influenced by the tert-butyl group and the pyridine moiety. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the molecule . The pyridine ring is a basic heterocycle, and its electronic properties can be modified by substituents, potentially affecting the compound's acidity, basicity, and overall reactivity .

Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds structurally related to "Tert-butyl 3-(aminomethyl)-3-pyridin-4-ylazetidine-1-carboxylate" focuses on innovative synthesis methods and detailed structural characterizations. For example, a study by Çolak, N., Karayel, A., Buldurun, K., & Turan, N. (2021) delves into the synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This compound, synthesized from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate, is analyzed through FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallographic analysis, showcasing the compound's molecular structure stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).

Catalytic Applications and Mechanistic Insights

Another aspect of research involves exploring the catalytic applications and mechanistic insights of related compounds. For instance, a metal-free catalytic system developed by Zhang, J., Wang, Z., Wang, Y., Wan, C., Zheng, X., & Wang, Z. (2009) for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions demonstrates the environmental benefits and efficiency of using iodine–pyridine–tert-butylhydroperoxide. This system highlights the compound's role in green chemistry through its mild and chemoselective oxidation processes (Zhang et al., 2009).

Advanced Materials and Chemical Reactions

Furthermore, research extends into the preparation of advanced materials and the investigation of novel chemical reactions. For example, research by Speier, G., Csihony, J., Whalen, A., & Pierpont, C. (1996) on the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper demonstrates complex interactions leading to the formation of radical ligands and insights into magnetic properties. This study reveals the potential of related compounds in developing materials with unique electronic and magnetic characteristics (Speier et al., 1996).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

Orientations Futures

The future research directions for this compound would depend on its intended use. If it’s a potential drug, for example, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, research might focus on exploring its properties and potential applications .

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-pyridin-4-ylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-4-6-16-7-5-11/h4-7H,8-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWYCUCFMHTZAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![5-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2503880.png)